

# physicochemical properties of 4-bromo-3,4,5-trifluoro-1,1-biphenyl

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## Compound of Interest

Compound Name: 4-bromo-3,4,5-trifluoro-1,1-biphenyl

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An In-depth Technical Guide to the Physicochemical Properties of **4-bromo-3,4,5-trifluoro-1,1-biphenyl**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-bromo-3,4,5-trifluoro-1,1-biphenyl** (CAS No. 178820-38-7) is a halogenated aromatic compound.<sup>[1][2]</sup> Its structure, featuring a trifluorinated phenyl ring coupled with a brominated phenyl ring, suggests its potential utility as a building block in medicinal chemistry and material science. Fluorinated biphenyl structures are significant in the development of pharmaceuticals, liquid crystalline materials, and organic light-emitting diodes (OLEDs) due to their electronic properties, rigidity, and chemical stability.<sup>[3][4]</sup>

While this compound is commercially available, comprehensive data on its physicochemical properties are not extensively documented in public literature. This guide provides calculated properties and estimated values based on structurally analogous compounds. It also details standard experimental protocols for its synthesis and characterization to support further research and development.

## Core Physicochemical Properties

The introduction of fluorine atoms and a bromine atom to the biphenyl core significantly influences its physicochemical properties compared to the parent compound. The high electronegativity of fluorine can alter molecular polarity, lipophilicity, and metabolic stability.

## Data Presentation: Calculated and Estimated Properties

Quantitative data for **4-bromo-3,4,5-trifluoro-1,1-biphenyl** are summarized below. The molecular formula is C<sub>12</sub>H<sub>7</sub>BrF<sub>3</sub>.<sup>[1]</sup> Calculated values are derived from this formula, while other properties are estimated by comparing data from structurally related compounds: 4-bromobiphenyl, various fluorinated biphenyls, and bromo-fluorobiphenyls.

Property	Value (Unit)	Basis of Data	Source
Molecular Weight	287.09 g/mol	Calculated	-
Melting Point	95 - 115 °C	Estimated	[5][6][7][8][9]
Boiling Point	> 310 °C	Estimated	[5][7][10][11][12]
Appearance	White to off-white solid	Reported	[1]
Water Solubility	Insoluble	Estimated	[5][10][11][13][14]
Organic Solvent Solubility	Soluble in non-polar solvents (e.g., Toluene, Hexane); Slightly soluble in polar organic solvents (e.g., Methanol, Ethanol)	Estimated	[6][13]

### Estimation Rationale:

- Melting Point: 4-bromobiphenyl has a melting point of ~89-92°C.<sup>[6][10]</sup> The addition of fluorine atoms generally increases the melting point due to altered crystal packing and intermolecular interactions. For instance, 4-bromo-4'-fluorobiphenyl melts at 92.5-97.5°C and other difluorinated biphenyls melt in the 92-107°C range.<sup>[8]</sup> Therefore, the melting point of the trifluorinated target compound is estimated to be slightly higher.

- Boiling Point: The boiling point of 4-bromobiphenyl is 310°C.[7][10][11][12] Increased fluorination typically raises the boiling point. The estimated value reflects this expected increase.
- Solubility: Like most halogenated aromatic hydrocarbons, 4-bromobiphenyl is insoluble in water.[5][10][11][14] Fluorination tends to increase hydrophobicity. Therefore, **4-bromo-3,4,5-trifluoro-1,1-biphenyl** is expected to be insoluble in water but soluble in non-polar organic solvents, following the "like dissolves like" principle.[13]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-bromo-3,4,5-trifluoro-1,1-biphenyl** are provided below.

### Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of polyfluorinated biphenyls is commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][15][16] This method offers a versatile route to forming the C-C bond between the two aryl rings.

Objective: To synthesize **4-bromo-3,4,5-trifluoro-1,1-biphenyl** from 1-bromo-4-iodobenzene and (3,4,5-trifluorophenyl)boronic acid.

Materials:

- 1-bromo-4-iodobenzene
- (3,4,5-trifluorophenyl)boronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol

- Water (degassed)
- Nitrogen gas (inert atmosphere)

Procedure:

- Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
- Reagent Addition: To the flask, add 1-bromo-4-iodobenzene (1.0 eq), (3,4,5-trifluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst solution to the reaction flask.
- Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of degassed water.
- Reaction: The reaction mixture is heated to 80-90°C under a nitrogen atmosphere and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **4-bromo-3,4,5-trifluoro-1,1-biphenyl**.

## Physicochemical Characterization Protocols

### 1. Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of the purified compound.

**Procedure:**

- A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a rate of 10-15°C per minute initially.
- Near the expected melting point, the heating rate is reduced to 1-2°C per minute.
- The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

**2. Boiling Point Determination (Distillation Method)**

**Objective:** To determine the boiling point at atmospheric pressure.

**Procedure:**

- A small quantity (5-10 mL) of the liquid sample (if the compound is melted) is placed in a small-scale distillation apparatus.
- Boiling chips are added to ensure smooth boiling.
- The apparatus is heated gradually.
- The temperature is recorded when the vapor temperature is stable and condensation is observed on the thermometer bulb. This stable temperature is the boiling point.

**3. Solubility Assessment**

**Objective:** To qualitatively assess the solubility in various solvents.

**Procedure:**

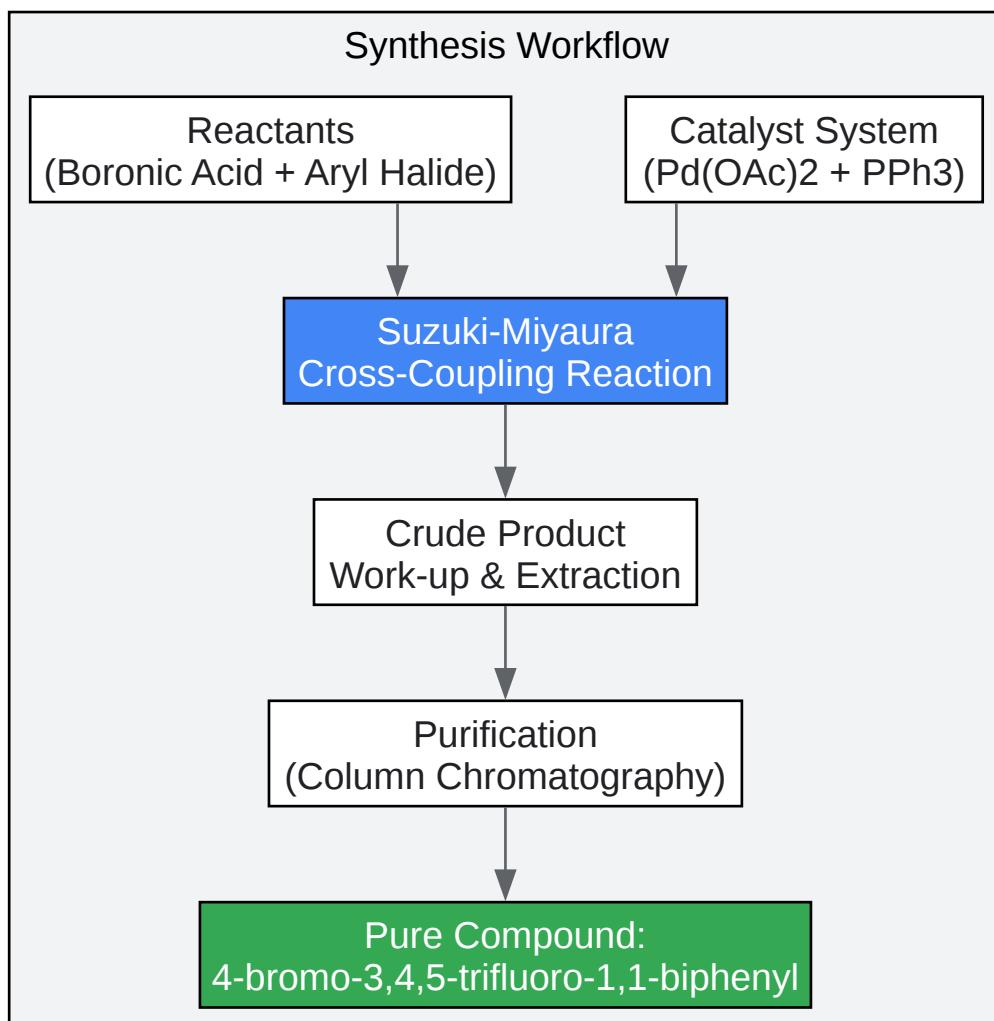
- Approximately 10 mg of the compound is placed into separate test tubes.

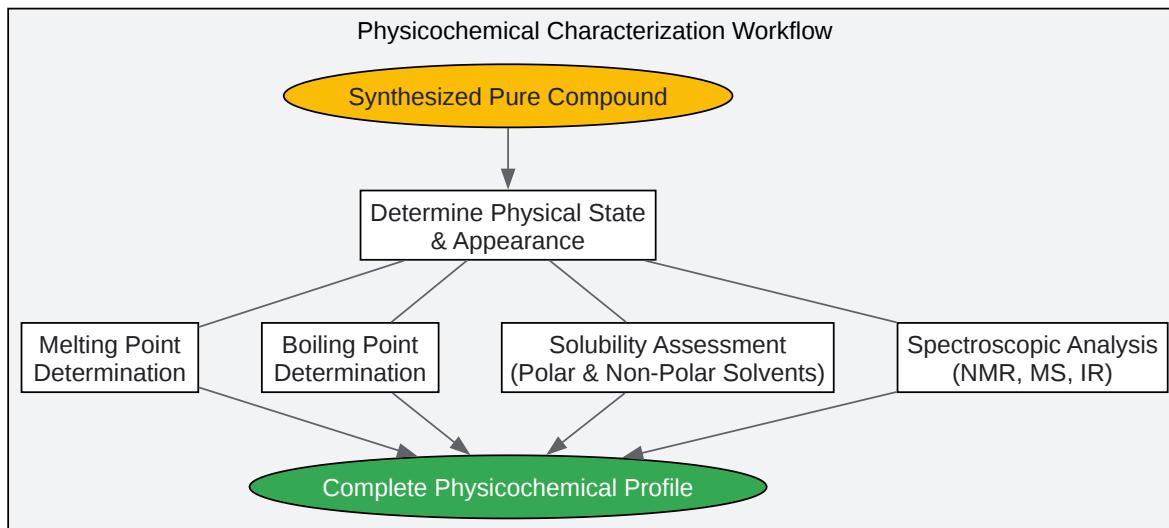
- To each tube, 1 mL of a different solvent (e.g., water, ethanol, methanol, toluene, hexane, acetone) is added.
- The tubes are agitated at room temperature for 1 minute.
- Visual inspection determines if the solid has dissolved completely, partially, or not at all.
- For samples that do not dissolve at room temperature, the mixture is gently heated to assess solubility at elevated temperatures. The results are recorded as "soluble," "slightly soluble," or "insoluble" for each solvent.

## Diagrams and Workflows

### Synthesis and Characterization Logic

The following diagrams illustrate the logical workflow for synthesizing and characterizing **4-bromo-3,4,5-trifluoro-1,1-biphenyl**.





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